5-Bromo-2-methyl-4'-methoxydiphenylmethane
Overview
Description
5-Bromo-2-methyl-4’-methoxydiphenylmethane: is an organic compound that belongs to the class of brominated aromatic hydrocarbons It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a methoxy group at the 4’ position on the diphenylmethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4’-methoxydiphenylmethane typically involves the bromination of 2-methyl-4’-methoxydiphenylmethane. One common method is to react 2-methyl-4’-methoxydiphenylmethane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-methyl-4’-methoxydiphenylmethane can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methyl-4’-methoxydiphenylmethane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under the influence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of substituted diphenylmethanes.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: 5-Bromo-2-methyl-4’-methoxydiphenylmethane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: It can be used as a precursor for the synthesis of drugs that target specific biological pathways .
Industry: In the industrial sector, 5-Bromo-2-methyl-4’-methoxydiphenylmethane is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-4’-methoxydiphenylmethane is primarily based on its ability to undergo various chemical reactions. The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles. This property is exploited in the synthesis of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
5-Bromo-2-chloro-4’-methoxydiphenylmethane: Similar in structure but with a chlorine atom instead of a methyl group.
5-Bromo-2-methyl-4’-ethoxydiphenylmethane: Similar but with an ethoxy group instead of a methoxy group.
5-Bromo-2-methyl-4’-hydroxydiphenylmethane: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness: 5-Bromo-2-methyl-4’-methoxydiphenylmethane is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a methoxy group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-3-6-14(16)10-13(11)9-12-4-7-15(17-2)8-5-12/h3-8,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBNGGIQTIMZEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224041 | |
Record name | 4-Bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333361-15-2 | |
Record name | 4-Bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333361-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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